3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
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Overview
Description
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom at the third position of the thiophene ring, a chloro and methoxy substituted phenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Carboxamide: The brominated thiophene is then reacted with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Scientific Research Applications
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- 3-Bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide
Uniqueness
3-Bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
853314-48-4 |
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Molecular Formula |
C12H9BrClNO2S |
Molecular Weight |
346.63 g/mol |
IUPAC Name |
3-bromo-N-(5-chloro-2-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9BrClNO2S/c1-17-10-3-2-7(14)6-9(10)15-12(16)11-8(13)4-5-18-11/h2-6H,1H3,(H,15,16) |
InChI Key |
NRFJTTPWSYRUNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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